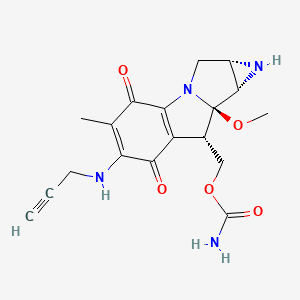
N6-2-Propynylmitomycin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-2-Propynylmitomycin C is a derivative of mitomycin C, a well-known antitumor antibiotic. Mitomycin C is derived from the bacterium Streptomyces caespitosus and is used primarily as a chemotherapeutic agent due to its potent DNA crosslinking ability . This compound retains the core structure of mitomycin C but has been modified to enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-2-Propynylmitomycin C involves several steps, starting from mitomycin C. The key step is the introduction of the 2-propynyl group at the N6 position. This can be achieved through a series of chemical reactions, including alkylation and protection-deprotection strategies. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N6-2-Propynylmitomycin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often tested for their efficacy in different therapeutic applications .
Scientific Research Applications
N6-2-Propynylmitomycin C has a wide range of scientific research applications:
Chemistry: Used as a model compound to study DNA crosslinking and alkylation reactions.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying DNA repair mechanisms.
Mechanism of Action
N6-2-Propynylmitomycin C exerts its effects by crosslinking DNA, thereby inhibiting DNA synthesis and function. This is achieved through the formation of covalent bonds between the compound and DNA bases, leading to the disruption of DNA replication and transcription. The molecular targets include guanine and cytosine bases in the DNA, and the pathways involved are primarily related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Mitomycin C: The parent compound, known for its potent DNA crosslinking ability.
N6-Methylmitomycin C: Another derivative with a methyl group at the N6 position.
N6-Ethylmitomycin C: A derivative with an ethyl group at the N6 position.
Uniqueness
N6-2-Propynylmitomycin C is unique due to the presence of the 2-propynyl group, which enhances its pharmacological properties compared to other derivatives. This modification allows for improved DNA binding and crosslinking, making it a more effective chemotherapeutic agent .
Properties
CAS No. |
78142-79-7 |
|---|---|
Molecular Formula |
C18H20N4O5 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(prop-2-ynylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C18H20N4O5/c1-4-5-20-12-8(2)14(23)13-11(15(12)24)9(7-27-17(19)25)18(26-3)16-10(21-16)6-22(13)18/h1,9-10,16,20-21H,5-7H2,2-3H3,(H2,19,25)/t9-,10+,16+,18-/m1/s1 |
InChI Key |
VWTQUILISBTGND-QJIICXBUSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCC#C |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















